11a-Hydroxy-16,17a-epoxyprogesterone

Catalog No.
S786805
CAS No.
19427-36-2
M.F
C21H28O4
M. Wt
344.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
11a-Hydroxy-16,17a-epoxyprogesterone

CAS Number

19427-36-2

Product Name

11a-Hydroxy-16,17a-epoxyprogesterone

IUPAC Name

(6S,9R)-6-acetyl-9-hydroxy-7,11-dimethyl-5-oxapentacyclo[8.8.0.02,7.04,6.011,16]octadec-15-en-14-one

Molecular Formula

C21H28O4

Molecular Weight

344.4 g/mol

InChI

InChI=1S/C21H28O4/c1-11(22)21-17(25-21)9-15-14-5-4-12-8-13(23)6-7-19(12,2)18(14)16(24)10-20(15,21)3/h8,14-18,24H,4-7,9-10H2,1-3H3/t14?,15?,16-,17?,18?,19?,20?,21-/m1/s1

InChI Key

XPOFTPYDSZJRKX-TXTZOJMHSA-N

SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Synonyms

16α,17-Epoxy-11α-Hydroxy-pregn-4-ene-3,20-dione; , 16α,17-Epoxy-11α-Hydroxy-progesterone; 11α-Hydroxy-16α,17α-epoxypregn-4-ene-3,20-dione; 11α-Hydroxy-16α,17α-oxidoprogesterone; 16α,17-Epoxy-11α-hydroxypregn-4-ene-3,20-dione;

Canonical SMILES

CC(=O)C12C(O1)CC3C2(CC(C4C3CCC5=CC(=O)CCC45C)O)C

Isomeric SMILES

CC(=O)[C@]12C(O1)CC3C2(C[C@H](C4C3CCC5=CC(=O)CCC45C)O)C

Application in Pharmaceutical Industry

Summary of the Application: The 11β-hydroxylation product of 16,17α-epoxyprogesterone (EP), 11β-hydroxy-16,17α-epoxyprogesterone (HEP), is an important intermediate for many anti-inflammatory drugs .

Methods of Application or Experimental Procedures: The 11β-hydroxylation process was carried out using the filamentous fungus Absidia coerulea IBL02. The substrate feeding time was set at 27 hours and the biotransformation time was for 42 hours after fermentation optimization in the whole-cell bioconversion .

Results or Outcomes: A satisfactory yield of about 4 g/l with above 85% biotransformation rate was achieved .

Application in Biotechnology

Summary of the Application: Aspergillus ochraceus TCCC41060 is commercially used for the preparation of 11-hydroxy-16,17-epoxyprogesterone, a key intermediate for the production of a series of valuable glucocorticoids .

Methods of Application or Experimental Procedures: Efforts to enhance conversion efficiency have mainly focused on improving solubility of steroid substrates by using biocompatible cosolvents, adoption of biphasic reaction systems and ionic liquid, and by employing immobilized cell systems .

Application in Endometriosis Treatment

Summary of the Application: 11a-Hydroxy-16,17a-ePoxyProgesterone is a steroidal hormone that is used in the treatment of endometriosis .

Methods of Application or Experimental Procedures: The compound is administered as part of a therapeutic regimen for patients diagnosed with endometriosis .

Results or Outcomes: The compound has shown to be effective against endometriosis .

Application in Antibacterial Treatment

Summary of the Application: 11a-Hydroxy-16,17a-ePoxyProgesterone has shown to be effective against Gram-positive and Gram-negative bacteria .

Methods of Application or Experimental Procedures: The compound is used as part of an antibacterial treatment regimen .

Results or Outcomes: The compound has shown to be effective against both Gram-positive and Gram-negative bacteria .

11a-Hydroxy-16,17a-epoxyprogesterone is a synthetic steroid hormone with the molecular formula C21H28O4C_{21}H_{28}O_{4} and a CAS number of 19427-36-2. This compound is recognized for its structural features, including a hydroxyl group at the 11a position and an epoxy group at the 16 and 17a positions, which contribute to its unique chemical and biological properties. It is primarily utilized in pharmacotherapy for inflammatory and autoimmune disorders due to its potent biological activity .

16α,17α-epoxy-11α-hydroxyprogesterone itself does not possess known biological activity. Its primary significance lies in its use as a precursor molecule for the synthesis of other steroid hormones with specific functions in the body. These functions can include regulating blood pressure, metabolism, inflammation, and immune response []. However, the specific mechanism of action of the synthesized hormones would depend on their individual structures and target tissues.

, including:

  • Oxidation: This reaction can be facilitated by reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or carboxylic acids.
  • Reduction: Common reducing agents such as lithium aluminum hydride and sodium borohydride can convert this compound into alcohols.
  • Substitution: Nucleophilic substitution reactions can occur using reagents like sodium methoxide or potassium tert-butoxide, yielding diverse products depending on the specific conditions employed.

The biological activity of 11a-Hydroxy-16,17a-epoxyprogesterone is significant in various cellular processes. It interacts with enzymes and proteins, influencing cell signaling pathways, gene expression, and cellular metabolism. This compound is particularly involved in the 11β-hydroxylation process, which is crucial in the biosynthesis of numerous anti-inflammatory drugs. Its molecular mechanism includes binding interactions with biomolecules and modulation of enzyme activity, leading to alterations in gene expression patterns .

The synthesis of 11a-Hydroxy-16,17a-epoxyprogesterone typically involves the chemical modification of progesterone. The synthesis pathway includes several steps such as:

  • Hydroxylation: Introduction of a hydroxyl group at the 11a position.
  • Epoxidation: Formation of an epoxy group at the 16 and 17a positions.
  • Use of Diosgenin: A common precursor that undergoes ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and further oxidation to yield the desired compound .

11a-Hydroxy-16,17a-epoxyprogesterone is primarily applied in:

  • Pharmacotherapy: Utilized for treating inflammatory and autoimmune disorders due to its anti-inflammatory properties.
  • Research: Studied for its biochemical interactions and potential therapeutic roles in various diseases.

Its unique structure allows it to function effectively in these applications compared to other steroid hormones .

Studies on interaction mechanisms reveal that 11a-Hydroxy-16,17a-epoxyprogesterone engages with various biomolecules. It has been shown to modulate enzyme activities and influence metabolic pathways critical for maintaining homeostasis in biological systems. Additionally, research indicates its potential role in drug development as a lead compound for new therapeutic agents targeting inflammatory pathways .

Several compounds share structural similarities with 11a-Hydroxy-16,17a-epoxyprogesterone. These include:

Compound NameStructural FeaturesUnique Properties
11alpha-HydroxyprogesteroneLacks the epoxy groupLess reactive due to absence of epoxy group
16alpha,17alpha-EpoxyprogesteroneSimilar structure but lacks hydroxyl group at the 11alpha positionDifferent reactivity profile
11alpha,16alpha,17alpha-TrihydroxyprogesteroneContains additional hydroxyl groupsAltered reactivity and biological activity

The uniqueness of 11a-Hydroxy-16,17a-epoxyprogesterone lies in its combination of hydroxyl and epoxy groups that confer distinct chemical reactivity and biological activity compared to these similar compounds .

The development of 11α-Hydroxy-16,17α-epoxyprogesterone emerged from the broader quest for efficient steroid hormone synthesis during the mid-20th century pharmaceutical revolution. The compound was first documented in scientific literature as part of systematic investigations into steroid hydroxylation patterns, with initial chemical characterization appearing in patent literature during the 1950s. The compound's significance became apparent through pioneering work on microbiological steroid transformations, where researchers discovered that specific fungal strains could introduce hydroxyl groups at the 11α position of steroid substrates with remarkable selectivity.

Historical records indicate that the compound's synthesis was initially achieved through chemical modification of diosgenin, a steroidal sapogenin extracted from Mexican yam species. The transformation pathway involved ring-opening, acetylation, oxidation, hydrolysis, elimination, epoxidation, and final oxidation steps to yield the desired 11α-hydroxylated product. This multi-step synthesis represented a significant advancement in steroid chemistry, providing access to an important intermediate that could be further transformed into clinically relevant corticosteroids.

The establishment of reliable production methods coincided with growing demand for anti-inflammatory medications during the 1940s and 1950s. Diosgenin became a sought-after starting material for corticosteroid synthesis, leading to extensive cultivation efforts in Guatemala and other Central American regions specifically to support pharmaceutical manufacturing. The compound's role as an intermediate gained prominence as pharmaceutical companies sought more efficient routes to produce cortisone and related therapeutic agents.

Significance in Steroid Chemistry Research

11α-Hydroxy-16,17α-epoxyprogesterone occupies a central position in steroid chemistry research due to its unique structural features and reactivity patterns. The compound represents a convergence point where multiple synthetic pathways intersect, making it valuable both as a research tool and as a practical intermediate for pharmaceutical synthesis. Its structural characteristics, including the 11α-hydroxyl group and the 16,17α-epoxide functionality, provide researchers with a versatile platform for investigating steroid transformations and developing new synthetic methodologies.

The compound's significance extends beyond its immediate utility as an intermediate, serving as a model system for understanding steroid hydroxylation mechanisms. Research has demonstrated that the 11α-hydroxylation of 16,17α-epoxyprogesterone represents a key step in corticosteroid biosynthesis, with the reaction catalyzed by specialized cytochrome P450 enzymes. These investigations have provided fundamental insights into the stereochemistry and regioselectivity of steroid hydroxylation reactions, contributing to broader understanding of steroid metabolism and biosynthesis.

Modern biotechnological approaches have utilized 11α-Hydroxy-16,17α-epoxyprogesterone as a substrate for investigating microbial transformation capabilities. Studies with various fungal strains, including Isaria farinosa and Penicillium decumbens, have revealed sophisticated enzymatic machinery capable of introducing additional hydroxyl groups at specific positions. These research efforts have expanded the scope of available steroid transformations and provided new routes for synthesizing complex steroid derivatives.

Position in Pharmaceutical Intermediate Classification

Within the pharmaceutical intermediate classification system, 11α-Hydroxy-16,17α-epoxyprogesterone belongs to the category of steroid pharmaceutical intermediates, specifically those derived from progesterone analogs. The compound is classified as a Good Manufacturing Practice (GMP) intermediate due to its direct impact on the quality of final active pharmaceutical ingredients. This classification reflects the stringent quality control requirements necessary for intermediates used in the production of regulated pharmaceutical products.

The compound serves as a critical node in the synthetic network connecting natural steroid precursors with therapeutic agents. Its position in this network makes it valuable for producing multiple corticosteroid products from a common intermediate, thereby improving manufacturing efficiency and reducing production costs. The 11β-hydroxylation product of this compound, 11β-hydroxy-16,17α-epoxyprogesterone, represents an economically important pathway for synthesizing anti-inflammatory drugs including hydrocortisone, prednisone acetate, and dexamethasone.

From a regulatory perspective, the compound falls under pharmaceutical intermediate guidelines that require comprehensive documentation of synthesis methods, purity specifications, and quality control procedures. Manufacturing facilities producing this intermediate must comply with pharmaceutical Good Manufacturing Practice standards, ensuring consistent quality and regulatory compliance for downstream pharmaceutical production.

XLogP3

1.7

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

344.19875937 g/mol

Monoisotopic Mass

344.19875937 g/mol

Heavy Atom Count

25

Other CAS

19427-36-2

Dates

Last modified: 08-15-2023

Explore Compound Types